molecular formula C14H17N3O3 B2548815 N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide CAS No. 1428373-38-9

N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide

Cat. No.: B2548815
CAS No.: 1428373-38-9
M. Wt: 275.308
InChI Key: AHZFWQBUZQPDRZ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, an acetamidophenyl group, and an acetyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-acetamidophenyl intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.

    Azetidine ring formation: The next step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the azetidine ring to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to improve the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide has several applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate specific biochemical pathways.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-acetamidophenol: A related compound with similar structural features but lacking the azetidine ring.

    Acetaminophen: Another related compound with analgesic and antipyretic properties.

Uniqueness

N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various scientific applications to achieve specific outcomes.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-acetylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(18)15-12-4-3-5-13(6-12)16-14(20)11-7-17(8-11)10(2)19/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZFWQBUZQPDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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